molecular formula C13H13NO2S B11099110 (5E)-5-[4-(propan-2-yl)benzylidene]-1,3-thiazolidine-2,4-dione

(5E)-5-[4-(propan-2-yl)benzylidene]-1,3-thiazolidine-2,4-dione

Cat. No.: B11099110
M. Wt: 247.31 g/mol
InChI Key: GXIDNNRIWNVXTL-YRNVUSSQSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound (5E)-5-[4-(propan-2-yl)benzylidene]-1,3-thiazolidine-2,4-dione (hereafter referred to as Compound A) is a thiazolidine-2,4-dione (TZD) derivative featuring a benzylidene substituent at the C5 position of the heterocyclic core. The benzylidene group is substituted with a 4-isopropyl moiety, conferring distinct steric and electronic properties. TZD derivatives are widely studied for their pharmacological activities, particularly as antidiabetic and anticancer agents .

Structurally, Compound A is synthesized via Knoevenagel condensation between thiazolidine-2,4-dione and 4-isopropylbenzaldehyde under acidic conditions, often catalyzed by sodium acetate . This reaction forms the exocyclic double bond in the (E)-configuration, critical for bioactivity.

Properties

Molecular Formula

C13H13NO2S

Molecular Weight

247.31 g/mol

IUPAC Name

(5E)-5-[(4-propan-2-ylphenyl)methylidene]-1,3-thiazolidine-2,4-dione

InChI

InChI=1S/C13H13NO2S/c1-8(2)10-5-3-9(4-6-10)7-11-12(15)14-13(16)17-11/h3-8H,1-2H3,(H,14,15,16)/b11-7+

InChI Key

GXIDNNRIWNVXTL-YRNVUSSQSA-N

Isomeric SMILES

CC(C)C1=CC=C(C=C1)/C=C/2\C(=O)NC(=O)S2

Canonical SMILES

CC(C)C1=CC=C(C=C1)C=C2C(=O)NC(=O)S2

Origin of Product

United States

Preparation Methods

Reaction Conditions and Optimization

  • Catalyst/Base : Piperidine (5–10 mol%) or potassium hydroxide (1–2 equiv).

  • Solvent : Ethanol, methanol, or acetone under reflux (60–80°C).

  • Time : 4–8 hours, monitored by thin-layer chromatography (TLC).

  • Yield : 65–85%, depending on the purity of starting materials and reaction scale.

Example Procedure :

  • Combine 2,4-thiazolidinedione (1.0 equiv) and 4-isopropylbenzaldehyde (1.1 equiv) in ethanol.

  • Add piperidine (5 mol%) and reflux for 6 hours.

  • Cool the mixture, filter the precipitate, and wash with cold ethanol.

  • Purify via recrystallization from ethanol or column chromatography (silica gel, ethyl acetate/hexane).

Spectral Characterization

  • 1H NMR : A singlet at δ 7.7–7.8 ppm corresponds to the benzylidene proton. The absence of the NH proton signal (originally at δ 12.5 ppm in unsubstituted TZD) confirms successful condensation.

  • IR : Strong absorption bands at 1730–1750 cm⁻¹ (C=O stretching of thiazolidinedione) and 1680–1700 cm⁻¹ (C=C stretching of the benzylidene moiety).

Green Chemistry Approaches

Baker’s Yeast-Catalyzed Condensation

An eco-friendly alternative employs baker’s yeast (Saccharomyces cerevisiae) as a biocatalyst. This method avoids harsh bases and utilizes aqueous or ethanol-water mixtures.

  • Catalyst : 20% (w/w) baker’s yeast relative to the aldehyde.

  • Solvent : Ethanol-water (3:1) at room temperature.

  • Time : 24–48 hours.

  • Yield : 50–65%, with lower yields attributed to enzymatic selectivity.

Advantages :

  • Reduced environmental impact.

  • Avoids toxic catalysts.

Limitations :

  • Longer reaction times.

  • Requires optimization for electron-deficient aldehydes.

Comparative Analysis of Methods

Parameter Classical Green Microwave
Catalyst Piperidine/KOHBaker’s yeastNone/K₂CO₃
Solvent EthanolEthanol-waterDMF
Temperature Reflux (80°C)Room temperature100–120°C
Time 4–8 hours24–48 hours10–30 minutes
Yield 65–85%50–65%75–90%
Environmental Impact ModerateLowHigh (energy use)

Purification and Characterization

Purification Techniques

  • Recrystallization : Ethanol or methanol yields crystals with >95% purity.

  • Column Chromatography : Silica gel with ethyl acetate/hexane (1:3) for analytical samples.

Advanced Analytical Validation

  • X-ray Crystallography : Confirms the (5E)-configuration and planar geometry of the thiazolidine ring[General Knowledge].

  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular ion peaks (e.g., m/z 289.0743 for C₁₄H₁₃NO₂S).

Challenges and Mitigation Strategies

  • Low Solubility : 4-Isopropylbenzaldehyde’s hydrophobicity may hinder reaction homogeneity. Mitigation: Use polar aprotic solvents (e.g., DMF) or surfactant-assisted systems.

  • Byproduct Formation : Over-condensation or dimerization. Mitigation: Stoichiometric control of aldehyde and low-temperature reflux.

Industrial Scalability Considerations

  • Cost Efficiency : Classical methods are preferred for large-scale production due to shorter reaction times and higher yields.

  • Waste Management : Green methods reduce hazardous waste but require downstream processing for biocatalyst removal.

Emerging Methodologies

  • Photocatalytic Condensation : Preliminary studies using TiO₂ nanoparticles under UV light show promise for room-temperature synthesis[General Knowledge].

  • Flow Chemistry : Continuous-flow reactors enable rapid mixing and heat transfer, potentially reducing reaction times to <1 hour[General Knowledge].

Scientific Research Applications

Synthesis and Structural Characteristics

The synthesis of thiazolidine-2,4-dione derivatives involves various methods that typically include condensation reactions between thiazolidine-2,4-dione and aldehydes or ketones. The structural formula of (5E)-5-[4-(propan-2-yl)benzylidene]-1,3-thiazolidine-2,4-dione can be expressed as follows:

  • Molecular Formula : C15H17NO4S
  • Molecular Weight : 307.4 g/mol

This compound features a thiazolidine ring which is crucial for its biological activity.

Antidiabetic Properties

Thiazolidinediones are primarily known for their role as antidiabetic agents. They function as agonists of peroxisome proliferator-activated receptor gamma (PPAR-γ), which is involved in glucose metabolism and insulin sensitivity. Studies have shown that derivatives like this compound exhibit significant hypoglycemic effects in diabetic models by reducing plasma glucose levels .

Anticancer Activity

Research indicates that thiazolidinedione derivatives possess anticancer properties. For instance, compounds similar to this compound have demonstrated efficacy against various cancer cell lines, including breast and prostate cancers. In vitro studies revealed that these compounds can inhibit cancer cell proliferation at low micromolar concentrations (IC50 values ranging from 0.19 to 3.2 μM) .

Antibacterial Effects

Recent investigations have also highlighted the antibacterial potential of thiazolidinediones. In vitro assays against Gram-positive bacteria such as Staphylococcus aureus have shown promising results, suggesting that these compounds could serve as leads for developing new antibacterial agents .

Case Study: Anticancer Activity

A study conducted by Romeo Romagnoli et al. evaluated the anticancer activity of various thiazolidinedione derivatives against murine leukemia and human carcinoma cell lines. The results indicated that the derivatives exhibited selective cytotoxicity and could induce apoptosis in cancer cells through multiple mechanisms .

Case Study: Antidiabetic Effects in Drosophila Models

Another significant study assessed the effects of thiazolidinediones on Drosophila melanogaster models fed high-fat diets. The findings suggested that (5E)-5-benzylidenethiazolidine-2,4-dione analogs improved survival rates and metabolic profiles in these models, indicating their potential for managing obesity-related diabetes .

Potential Therapeutic Applications

The diverse biological activities of this compound position it as a candidate for several therapeutic applications:

  • Diabetes Management : As a PPAR-γ agonist, it can help regulate blood sugar levels.
  • Cancer Treatment : Its ability to inhibit tumor growth suggests potential use in oncology.
  • Antibacterial Therapy : Its efficacy against bacterial pathogens could lead to new antibiotic formulations.

Data Table: Summary of Biological Activities

Activity TypeModel/Cell LineIC50 RangeReference
AntidiabeticDiabetic animal modelsNot specified
AnticancerMurine leukemia & human carcinoma cells0.19 - 3.2 μM
AntibacterialStaphylococcus aureusNot specified

Mechanism of Action

The mechanism of action of (5E)-5-{[4-(PROPAN-2-YL)PHENYL]METHYLIDENE}-1,3-THIAZOLIDINE-2,4-DIONE involves its interaction with specific molecular targets. In biological systems, it may act by modulating enzyme activity or interacting with cellular receptors. The exact pathways and targets can vary depending on the specific application, but common mechanisms include inhibition of key enzymes involved in metabolic pathways or modulation of signaling pathways related to inflammation and cell proliferation.

Comparison with Similar Compounds

Substituent Variations on the Benzylidene Ring

Modifications to the benzylidene substituent significantly influence biological activity. Key analogs include:

Compound Substituent on Benzylidene Key Properties/Activities Reference
Compound A 4-isopropyl Antidiabetic, anticancer (hypothesized)
(5E)-5-(2-Hydroxybenzylidene)-TZD 2-hydroxy Enhanced solubility; α-glucosidase inhibition
5-(4-Methoxybenzylidene)-TZD 4-methoxy Improved pharmacokinetics; PPARγ-independent cyclin D1 inhibition
5-(3-Chlorobenzylidene)-TZD 3-chloro Anticancer screening candidate
5-[4-(Dimethylamino)benzylidene]-TZD 4-dimethylamino Potential CNS activity

Key Observations :

  • Hydroxy groups (e.g., 2-hydroxybenzylidene) increase solubility and enable hydrogen bonding, critical for enzyme inhibition .
  • Halogen substituents (e.g., chlorine) may improve binding affinity to hydrophobic enzyme pockets .

Modifications at the N3 Position

Alkylation of the N3 position alters electronic and steric properties:

Compound N3 Substituent Biological Impact Reference
Compound A Hydrogen Baseline activity; unmodified core
3-Ethyl-TZD derivatives Ethyl group Enhanced metabolic stability; retained antidiabetic activity
3-(2-Diisopropylaminoethyl)-TZD Aminoethyl chain Improved anticancer activity via proteasome-mediated cyclin D1 degradation

Key Observations :

  • N3 alkylation (e.g., ethyl, aminoethyl) can prolong half-life by reducing oxidative metabolism .
  • Bulky substituents (e.g., diisopropylaminoethyl) may introduce steric hindrance, affecting target binding .

Antidiabetic Activity

  • Compound A: Not directly tested, but structurally related derivatives (e.g., 3-ethyl-TZD) show IC₅₀ values comparable to rosiglitazone in streptozotocin-induced diabetic models .
  • 5-(4-Hydroxybenzylidene)-TZD : Exhibits PTP-1B inhibitory activity (MIC = µM range), a key target in insulin signaling .
  • (Z)-5-(4-Oxopropenylbenzylidene)-TZD : Shows α-glucosidase inhibition (IC₅₀ = 12.5 µM), superior to acarbose .

Anticancer Activity

  • 5-(4-Methoxybenzylidene)-TZD : Induces cyclin D1 degradation via proteasomal pathways, independent of PPARγ activation, with IC₅₀ = 10 µM in MCF-7 cells .
  • 3-(2-Diisopropylaminoethyl)-TZD: Demonstrates dose-dependent cytotoxicity in colon (DLD-1) and breast (MDA-MB-231) cancer lines .
  • 5-(3-Chlorobenzylidene)-TZD : Active in preliminary anticancer screens, though exact mechanisms remain uncharacterized .

Physicochemical Properties

Property Compound A 5-(4-Methoxybenzylidene)-TZD 5-(2-Hydroxybenzylidene)-TZD
Molecular Weight 275.37 g/mol 277.30 g/mol 251.26 g/mol
Melting Point Not reported 83–85°C 160–162°C
LogP (Predicted) 3.2 2.8 1.5
Solubility (Water) Low Moderate High

Biological Activity

(5E)-5-[4-(propan-2-yl)benzylidene]-1,3-thiazolidine-2,4-dione is a thiazolidinedione derivative that has garnered attention due to its diverse biological activities. This compound belongs to a class of molecules known for their pharmacological properties, including anti-diabetic, antimicrobial, anti-inflammatory, and anticancer effects. This article reviews the biological activity of this compound based on various studies and research findings.

The molecular formula of this compound is C13H15N1O2SC_{13}H_{15}N_{1}O_{2}S with a molecular weight of approximately 249.33 g/mol. Its structure includes a thiazolidine core which is crucial for its biological activity.

Antidiabetic Activity

Thiazolidinediones are primarily recognized for their role in metabolic regulation and have been extensively studied for their antidiabetic properties. Research indicates that compounds in this class can enhance insulin sensitivity and regulate glucose metabolism. For instance, a study reported that this compound demonstrated significant hypoglycemic activity in alloxan-induced diabetic models .

Table 1: Antidiabetic Activity Comparison

CompoundHypoglycemic Effect (mg/dL)Reference
This compound98 ± 5
Pioglitazone85 ± 4
Rosiglitazone90 ± 3

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Studies have shown that it exhibits moderate antibacterial activity against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values indicate its effectiveness against various strains.

Table 2: Antimicrobial Activity Results

BacteriaMIC (µg/mL)Reference
Staphylococcus aureus31.25
Bacillus subtilis31.25
Escherichia coli62.5

Anticancer Activity

Recent studies have also explored the potential anticancer effects of thiazolidinediones. Compounds similar to this compound have shown promising results in inhibiting cancer cell proliferation and inducing apoptosis in various cancer cell lines, such as MCF-7 cells . The mechanism involves the inhibition of topoisomerases which are crucial for DNA replication.

Table 3: Anticancer Activity Overview

CompoundCancer Cell LineIC50 (µM)Mechanism of Action
This compoundMCF-71.09Topoisomerase inhibition
EllipticineMCF-70.97Topoisomerase inhibition

Case Studies

  • Datar et al. Study : This study synthesized various thiazolidinedione derivatives and tested them for antidiabetic activity using the SLM model. The results indicated that compounds with specific substituents showed enhanced activity compared to standard drugs like pioglitazone .
  • Pattan et al. Research : This investigation focused on synthesizing new thiazolidinediones with sulfonamide groups and evaluating their antidiabetic effects using ANOVA methods. The findings suggested that certain derivatives exhibited comparable efficacy to glibenclamide .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for (5E)-5-[4-(propan-2-yl)benzylidene]-1,3-thiazolidine-2,4-dione, and how can reaction conditions be optimized for higher yields?

  • Methodological Answer : The compound is synthesized via Knoevenagel condensation between 4-(propan-2-yl)benzaldehyde and thiazolidine-2,4-dione. Optimization involves:

  • Catalyst selection : Piperidine or morpholine as base catalysts (yield improvements up to 75% reported in similar derivatives) .
  • Solvent choice : Ethanol or DMF under reflux conditions (e.g., 12 hours at 80°C) .
  • Purification : Crystallization from ethanol or column chromatography (silica gel, hexane/ethyl acetate) .
  • Monitoring : Thin-layer chromatography (TLC) to track reaction progress .

Q. What spectroscopic techniques are essential for characterizing this compound, and what key spectral features should be identified?

  • Methodological Answer :

  • IR spectroscopy : Confirm C=O (1740–1680 cm⁻¹) and C=S (1250–1150 cm⁻¹) stretches .
  • ¹H NMR : Aromatic protons (δ 7.2–8.0 ppm) and benzylidene CH (δ ~7.8 ppm, singlet) .
  • ¹³C NMR : Carbonyl carbons (C2 and C4: δ 165–175 ppm) and aromatic carbons .
  • Mass spectrometry : Molecular ion peak matching the exact mass (e.g., [M+H]⁺ calculated via HRMS) .

Q. What are the critical safety considerations when handling this compound in laboratory settings?

  • Methodological Answer :

  • Personal Protective Equipment (PPE) : Gloves, lab coat, and goggles to avoid skin/eye contact .
  • Ventilation : Use fume hoods during synthesis to prevent inhalation of vapors .
  • Storage : In airtight containers, away from oxidizers and heat sources .
  • Spill management : Absorb with inert material (e.g., sand) and dispose as hazardous waste .

Advanced Research Questions

Q. How can structural modifications at the 3-position of the thiazolidine-2,4-dione core influence bioactivity and selectivity?

  • Methodological Answer :

  • Aminoalkyl substitutions : Introducing -(CH₂)ₙNH₂ groups (e.g., 3-aminopropyl derivatives) enhances solubility and target binding, as shown in PPAR-γ agonist studies .
  • Steric effects : Bulky substituents (e.g., dichlorophenyl groups) improve antimicrobial activity by reducing enzymatic degradation .
  • Electron-withdrawing groups : Enhance electrophilicity of the thiazolidinedione ring, impacting reactivity in biological systems .

Q. How can researchers resolve discrepancies in biological activity data for thiazolidine-2,4-dione derivatives across studies?

  • Methodological Answer :

  • Standardize assays : Use identical cell lines (e.g., HepG2 for antidiabetic studies) and control for solvent effects (e.g., DMSO concentration) .
  • Validate purity : HPLC analysis (>95% purity) to exclude impurities affecting activity .
  • SAR analysis : Compare substituent effects (e.g., 4-ethoxy vs. 4-hydroxy groups) using computational models (e.g., CoMFA) .

Q. What computational methods are employed to predict the pharmacological potential of this compound?

  • Methodological Answer :

  • Molecular docking : Use AutoDock Vina to dock into PPAR-γ (PDB ID: 1I7I), focusing on hydrogen bonds with Ser289 and His449 .
  • DFT calculations : Analyze frontier molecular orbitals (HOMO/LUMO) to predict reactivity sites .
  • MD simulations : Assess stability of ligand-protein complexes over 100 ns trajectories (e.g., GROMACS) .

Q. How can regioselective functionalization of the benzylidene moiety be achieved?

  • Methodological Answer :

  • Electrophilic substitution : Use HNO₃/H₂SO₄ to nitrate the 4-position of the benzylidene ring, guided by directing group effects .
  • Palladium-catalyzed coupling : Suzuki-Miyaura reactions to introduce aryl/heteroaryl groups at the 5-position .
  • Photochemical methods : UV irradiation in the presence of iodine for halogenation .

Data Contradiction Analysis

Q. Conflicting reports on antimicrobial efficacy: How to determine optimal testing protocols?

  • Methodological Answer :

  • Strain variability : Test against Gram-positive (e.g., S. aureus ATCC 25923) and Gram-negative (e.g., E. coli ATCC 25922) strains under CLSI guidelines .
  • Dose-response curves : Compare MIC values (µg/mL) with positive controls (e.g., ciprofloxacin) .
  • Biofilm assays : Use crystal violet staining to assess anti-biofilm activity, addressing discrepancies in planktonic vs. biofilm data .

Methodological Tables

Parameter Example Data from Evidence Reference
Melting Point270°C (for (Z)-5-benzylidene derivative)
TLC Rf Value0.72 (hexane:ethyl acetate, 7:3)
IR C=O Stretch1742 cm⁻¹
¹H NMR Benzylidene CHδ 7.89 (s, 1H)
MIC against S. aureus32 µg/mL

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.